molecular formula C9H14N2O B13177582 N-(prop-2-yn-1-yl)piperidine-4-carboxamide

N-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B13177582
M. Wt: 166.22 g/mol
InChI Key: UAWZKMNSQBDMRZ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H14N2O It is known for its unique structure, which includes a piperidine ring substituted with a propynyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with propargylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The propynyl group can undergo substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-en-1-yl)piperidine-4-carboxamide: This compound has a similar structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.

    N-(prop-2-yn-1-yl)pyridine-4-carboxamide: This compound features a pyridine ring instead of a piperidine ring.

Uniqueness

N-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its propynyl group allows for unique substitution reactions, and its piperidine ring provides a stable framework for various chemical modifications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-prop-2-ynylpiperidine-4-carboxamide

InChI

InChI=1S/C9H14N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h1,8,10H,3-7H2,(H,11,12)

InChI Key

UAWZKMNSQBDMRZ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1CCNCC1

Origin of Product

United States

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